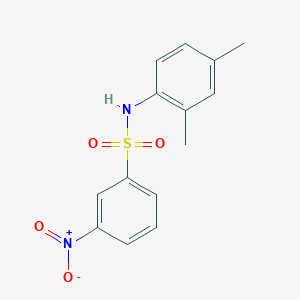

N-(2,4-dimethylphenyl)-3-nitrobenzenesulfonamide

Vue d'ensemble

Description

“N-(2,4-Dimethylphenyl)-N′-methylthiourea” and “N-(2,4-Dimethylphenyl)formamide” are compounds that have structural similarities to the compound you’re interested in . They are used in early discovery research .

Chemical Reactions Analysis

The chemical reactivity of formamide derivatives includes the photoinduced oxidative formylation of N,N-dimethylanilines with molecular oxygen without an external photocatalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of formamide derivatives are influenced by their molecular structure. Aromatic polyamides derived from formamide-related diamines exhibit good solubility in organic solvents, high thermal stability, and useful mechanical properties.

Mécanisme D'action

Target of Action

N-(2,4-dimethylphenyl)-3-nitrobenzenesulfonamide, also known as Amitraz, primarily targets the alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in the regulation of neurotransmitters, which are responsible for transmitting signals across nerve synapses .

Mode of Action

Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors . By binding to these receptors, it inhibits the synthesis of monoamine oxidases and prostaglandins . This interaction leads to overexcitation in the nervous system of insects .

Biochemical Pathways

The action of Amitraz affects several biochemical pathways. Its agonistic activity on alpha-adrenergic and octopamine receptors disrupts normal neurotransmission . The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, leading to an excess of these neurotransmitters . The inhibition of prostaglandin synthesis disrupts the regulation of inflammation, blood flow, and the formation of blood clots .

Pharmacokinetics

The pharmacokinetics of Amitraz involves its absorption, distribution, metabolism, and excretion (ADME). It is known to be volatile and almost insoluble in water . Its chemical properties suggest that it is only slightly mobile with a low potential for leaching to groundwater . .

Result of Action

The result of Amitraz’s action is the overexcitation and consequently paralysis and death in insects . This is due to the disruption of normal neurotransmission and the resulting excess of neurotransmitters . In mammals, Amitraz is less harmful and is often used as an insecticide against mite or tick infestations .

Action Environment

The action, efficacy, and stability of Amitraz can be influenced by various environmental factors. For instance, its volatility suggests that it can be easily dispersed in the environment . Its insolubility in water may affect its bioavailability and distribution in aquatic environments . Furthermore, the development of resistance in certain species due to overuse and off-label use can also impact its efficacy .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-10-6-7-14(11(2)8-10)15-21(19,20)13-5-3-4-12(9-13)16(17)18/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQCHEWZTQWXMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501236718 | |

| Record name | N-(2,4-Dimethylphenyl)-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501236718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16939-22-3 | |

| Record name | N-(2,4-Dimethylphenyl)-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16939-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dimethylphenyl)-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501236718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

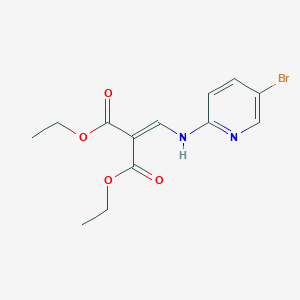

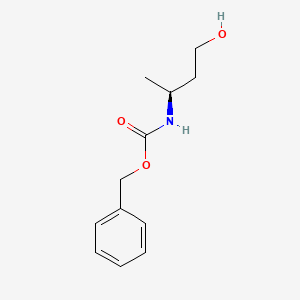

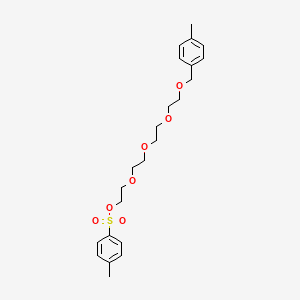

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-](/img/structure/B3245434.png)

![5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3245455.png)

![3-[(3-Bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3245466.png)

![Tert-butyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate](/img/structure/B3245506.png)

![[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine](/img/structure/B3245515.png)